2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Overview
Description
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring or the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other thiadiazole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to disrupt cellular processes is a key factor in its biological activity.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide include other 1,3,4-thiadiazole derivatives, such as:
- 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide
- 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide These compounds share the thiadiazole ring structure but differ in their substituents, leading to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical characteristics.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-9(2)11-4-6-12(7-5-11)17-13(21)8-22-15-19-18-14(23-15)16-10(3)20/h4-7,9H,8H2,1-3H3,(H,17,21)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTARFJDOQQXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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